Oxazepam glucuronide

Catalog No.
S588574
CAS No.
6801-81-6
M.F
C21H19ClN2O8
M. Wt
462.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazepam glucuronide

CAS Number

6801-81-6

Product Name

Oxazepam glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H19ClN2O8

Molecular Weight

462.8 g/mol

InChI

InChI=1S/C21H19ClN2O8/c22-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)24-19(18(28)23-12)32-21-16(27)14(25)15(26)17(31-21)20(29)30/h1-8,14-17,19,21,25-27H,(H,23,28)(H,29,30)/t14-,15-,16+,17-,19?,21-/m0/s1

InChI Key

FIKQKGFUBZQEBL-IFBJMGMISA-N

SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

oxazepam glucuronide, oxazepam glucuronide, (R)-isomer, oxazepam glucuronide, (S)-isomer

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

The primary reaction involving oxazepam glucuronide is its formation from oxazepam through the action of specific enzymes known as UDP-glucuronosyltransferases. The S-enantiomer of oxazepam is predominantly metabolized by the enzyme UGT2B15, while the R-enantiomer is processed by UGT2B7 and UGT1A9 .

Additionally, oxazepam glucuronide can undergo hydrolysis, where the glucuronide moiety is cleaved, regenerating oxazepam. This reaction can be catalyzed by β-glucuronidase, an enzyme that facilitates the breakdown of glucuronides.

The synthesis of oxazepam glucuronide occurs naturally in the human body as part of drug metabolism. It involves enzymatic reactions where oxazepam is conjugated with glucuronic acid. This process typically occurs in the liver and involves several steps:

  • Phase I Metabolism: Oxazepam undergoes oxidation or reduction reactions.
  • Phase II Metabolism: The resulting metabolites are conjugated with glucuronic acid via the action of UDP-glucuronosyltransferases.
  • Excretion: The conjugated product (oxazepam glucuronide) is then excreted primarily through urine.

This metabolic pathway ensures that hydrophobic compounds like oxazepam are converted into more hydrophilic forms for easier elimination .

Oxazepam glucuronide serves primarily as a marker for monitoring the metabolism of oxazepam in clinical settings. Its levels can provide insights into individual variations in drug metabolism due to genetic factors or interactions with other medications. Understanding these variations can aid in personalizing treatment regimens for patients using benzodiazepines .

Studies have shown that cannabinoids like tetrahydrocannabinol and cannabidiol can inhibit the glucuronidation process of both S-oxazepam and R-oxazepam, potentially leading to increased plasma levels of oxazepam when used concurrently. This interaction highlights the importance of monitoring drug combinations that could affect the metabolism of benzodiazepines .

Additionally, interindividual variability in glucuronidation rates has been observed, suggesting that genetic polymorphisms may influence how effectively individuals metabolize oxazepam into its glucuronide form .

Oxazepam glucuronide shares similarities with other benzodiazepine metabolites but exhibits unique characteristics due to its specific metabolic pathway and biological effects. Below are some comparable compounds:

CompoundDescriptionUnique Features
Lorazepam GlucuronideMetabolite of lorazepam, another benzodiazepinePrimarily metabolized by UGT2B7 and UGT1A9
Diazepam GlucuronideMetabolite of diazepamInvolves multiple pathways including hydroxylation
Clonazepam GlucuronideMetabolite of clonazepamExhibits different pharmacokinetic profiles

Oxazepam glucuronide's uniqueness lies in its specific enzymatic pathways and its role as a primary metabolite for therapeutic monitoring, distinguishing it from other benzodiazepine metabolites which may have different metabolic fates or pharmacological activities .

Oxazepam glucuronide represents a significant metabolite formed through hepatic glucuronidation, which constitutes one of the most important phase II metabolic pathways in the human body [27]. This conjugation reaction involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to oxazepam, resulting in a more water-soluble compound that facilitates elimination from the body [28]. The liver serves as the primary site for this biotransformation, although glucuronidation enzymes are also present in other organs including the intestine, kidneys, and brain [16].

The glucuronidation mechanism follows a compulsory ordered bi-bi kinetic process, where UDPGA first binds to the UDP-glucuronosyltransferase (UGT) enzyme, forming an enzyme-UDPGA complex [29]. This complex subsequently binds with oxazepam to create a ternary complex before the catalytic reaction occurs [29]. The reaction proceeds via a serine hydrolase-like mechanism involving a catalytic dyad of histidine and aspartic acid residues that facilitate the transfer of the glucuronic acid moiety to the hydroxyl group at the C3 position of oxazepam [29] [16].

The resulting oxazepam glucuronide contains a β-D-glucopyranosiduronic acid moiety linked to oxazepam through an O-glycosidic bond [13]. This conjugation significantly increases the hydrophilicity of the compound, enabling its efficient excretion via bile or urine [28]. The chemical structure of oxazepam glucuronide (C21H19ClN2O8) features the glucuronic acid component attached to the C3 hydroxyl group of the benzodiazepine ring system [20] [22].

UDP-Glucuronosyltransferase (UGT) Isoform Specificity

The glucuronidation of oxazepam exhibits remarkable stereoselective characteristics, with different UGT isoforms demonstrating specificity toward the R and S enantiomers of oxazepam [1]. This stereoselectivity plays a crucial role in determining the metabolic fate and clearance of oxazepam from the body [2]. The human UGT superfamily comprises multiple isoforms belonging to several families, with UGT1A, UGT2A, and UGT2B being particularly active in xenobiotic biotransformation [16].

UGT2B15-Mediated S-Oxazepam Glucuronidation

UGT2B15 has been identified as the primary enzyme responsible for the glucuronidation of S-oxazepam, demonstrating high specificity for this enantiomer [1] [4]. Among twelve different UGT isoforms evaluated, only UGT2B15 showed significant S-oxazepam glucuronidation activity [1]. The substrate binding domain of UGT2B15, comprising residues 61-194, interacts specifically with S-oxazepam, facilitating its efficient conjugation with glucuronic acid [18].

The stereoselective nature of UGT2B15 toward S-oxazepam is further evidenced by the similar apparent Michaelis-Menten constant (Km) values observed between recombinant UGT2B15 (29-35 μM) and human liver microsomes (43-60 μM) [4] [6]. This correlation suggests that UGT2B15 is indeed the predominant enzyme catalyzing S-oxazepam glucuronidation in the human liver [4]. Furthermore, oxazepam has been proposed as an in vivo probe for assessing UGT2B15 activity due to this high specificity [18].

Genetic polymorphisms in the UGT2B15 gene significantly impact S-oxazepam glucuronidation [18]. The most common polymorphism involves an amino acid substitution at position 85, where aspartate (UGT2B151) is replaced by tyrosine (UGT2B152) [4]. This D85Y substitution results in decreased enzyme protein levels (>60%) and reduced intrinsic activity (approximately 80%), leading to approximately five-fold lower S-oxazepam glucuronidation activity in individuals carrying the UGT2B15*2 allele [18] [4].

UGT1A9 and UGT2B7 Roles in R-Oxazepam Metabolism

In contrast to S-oxazepam, R-oxazepam undergoes glucuronidation by multiple UGT isoforms, primarily UGT1A9 and UGT2B7 [1] [4]. These enzymes exhibit different kinetic properties toward R-oxazepam, contributing to its overall metabolic profile [4]. UGT1A9 demonstrates high affinity for R-oxazepam with a low Km value of approximately 12 μM, whereas UGT2B7 shows lower affinity with a much higher Km value of around 333 μM [4] [6].

Despite the higher affinity of UGT1A9 for R-oxazepam, the intrinsic clearance values for UGT1A9 are approximately ten times higher than those for UGT2B7 [4]. This difference suggests that UGT1A9 plays a more significant role in R-oxazepam glucuronidation at lower substrate concentrations, while UGT2B7 may contribute more substantially at higher concentrations [4] [6]. The apparent Km values for R-oxazepam glucuronidation in human liver microsomes (256-303 μM) more closely resemble those of UGT2B7 (333 μM) rather than UGT1A9 (12 μM), indicating that UGT2B7 might be the predominant enzyme at physiologically relevant concentrations [4].

Interestingly, earlier studies suggested that UGT2B7 might be involved in S-oxazepam glucuronidation based on inhibition profiles with non-steroidal anti-inflammatory drugs [8]. However, more recent investigations using recombinant enzymes have conclusively demonstrated that UGT2B15 is the primary enzyme for S-oxazepam, while UGT1A9 and UGT2B7 are responsible for R-oxazepam glucuronidation [1] [4].

Kinetic Parameters of Enzymatic Conversion

The kinetic parameters of oxazepam glucuronidation provide valuable insights into the efficiency and capacity of this metabolic pathway [9]. Studies using human liver microsomes have revealed distinct kinetic profiles for S-oxazepam and R-oxazepam glucuronidation, reflecting their differential processing by UGT isoforms [9] [8].

For S-oxazepam glucuronide formation, the kinetic constants in human liver microsomes include a Km value of 0.18 ± 0.02 mM and a maximum velocity (Vmax) of 202.6 ± 25.0 nmol per minute per mg protein [9]. In contrast, R-oxazepam glucuronidation exhibits a slightly higher Km of 0.22 ± 0.02 mM and a substantially lower Vmax of 55.4 ± 9.5 nmol per minute per mg protein [9]. These parameters indicate that S-oxazepam glucuronidation occurs with higher affinity and at a faster rate compared to R-oxazepam glucuronidation, resulting in the predominant formation of S-oxazepam glucuronide in humans [9] [2].

The kinetics of oxazepam glucuronidation by individual UGT isoforms further elucidates the stereoselective nature of this process [4]. UGT2B15-mediated S-oxazepam glucuronidation follows Michaelis-Menten kinetics with Km values ranging from 29 to 35 μM [4]. For R-oxazepam, UGT1A9 demonstrates high-affinity binding with a Km of approximately 12 μM, while UGT2B7 shows lower affinity with a Km of around 333 μM [4]. Despite these differences in affinity, the intrinsic clearance values for UGT1A9 are significantly higher than those for UGT2B7, suggesting a more efficient catalytic process [4] [6].

The genetic polymorphism in UGT2B15 (D85Y) significantly impacts the kinetic parameters of S-oxazepam glucuronidation [18]. Individuals carrying the UGT2B152 (Y85) variant exhibit reduced enzyme activity, resulting in lower clearance of oxazepam compared to those with the UGT2B151 (D85) variant [18]. This polymorphism accounts for up to 34% of the interindividual variability in oxazepam apparent oral clearance, highlighting its clinical significance [18].

Species-Specific Differences in Metabolic Pathways

The glucuronidation of oxazepam exhibits remarkable species-specific differences, particularly regarding the stereoselective formation of R and S glucuronides [10] [26]. These variations reflect evolutionary differences in UGT enzyme expression and activity across species, providing valuable insights into comparative drug metabolism [10].

In humans, the S-oxazepam glucuronide is predominantly formed over the R-isomer, with higher concentrations observed in both plasma and urine [10] [2]. Similarly, dogs also produce more S-oxazepam glucuronide than R-oxazepam glucuronide, although the ratio of S to R isomers in liver homogenates is much higher than that observed in plasma and urine [10] [26]. This discrepancy suggests potential differences in the distribution, excretion, or further metabolism of these glucuronides in dogs compared to humans [10].

Miniature swine represent an interesting case where approximately equal amounts of S and R oxazepam glucuronides are produced, indicating less pronounced stereoselectivity in this species [10] [26]. Rabbits and rats also preferentially form the S-isomer, aligning with the pattern observed in humans and dogs [10]. In stark contrast, rhesus monkeys exhibit a reversed stereoselectivity, with the R-oxazepam glucuronide being the predominant metabolite in both in vivo and in vitro studies [10] [26].

These species-related differences in oxazepam glucuronidation do not appear to correlate with phylogenetic relationships or dietary patterns, suggesting complex evolutionary factors influencing UGT enzyme specificity [10]. The agreement between in vivo and in vitro data is generally good for rhesus monkeys, miniature swine, and rabbits, indicating that liver microsomal studies can reliably predict the in vivo stereoselectivity in these species [10] [26]. However, discrepancies observed in dogs highlight the potential influence of extrahepatic factors on the overall metabolic profile [10].

Physical Description

Solid

XLogP3

1.1

Other CAS

6801-81-6

Wikipedia

Oxazepam glucuronide

Dates

Modify: 2023-08-15

Explore Compound Types